

1-Aminopiperidin-2-one: A Technical Overview of a Niche Heterocycle

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Aminopiperidin-2-one

Cat. No.: B1281985

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminopiperidin-2-one, a heterocyclic organic compound, presents a unique structural motif with potential applications in medicinal chemistry and synthetic organic chemistry. This technical guide provides a comprehensive summary of the currently available information on its chemical structure, properties, and synthesis. However, it is important to note that detailed experimental data, including comprehensive spectral analyses and biological activity studies, for **1-Aminopiperidin-2-one** (CAS 31967-09-6) are not extensively reported in publicly accessible scientific literature. Much of the available information is extrapolated from data on its isomers and related compounds. This document aims to consolidate the existing knowledge and highlight the areas where further research is required.

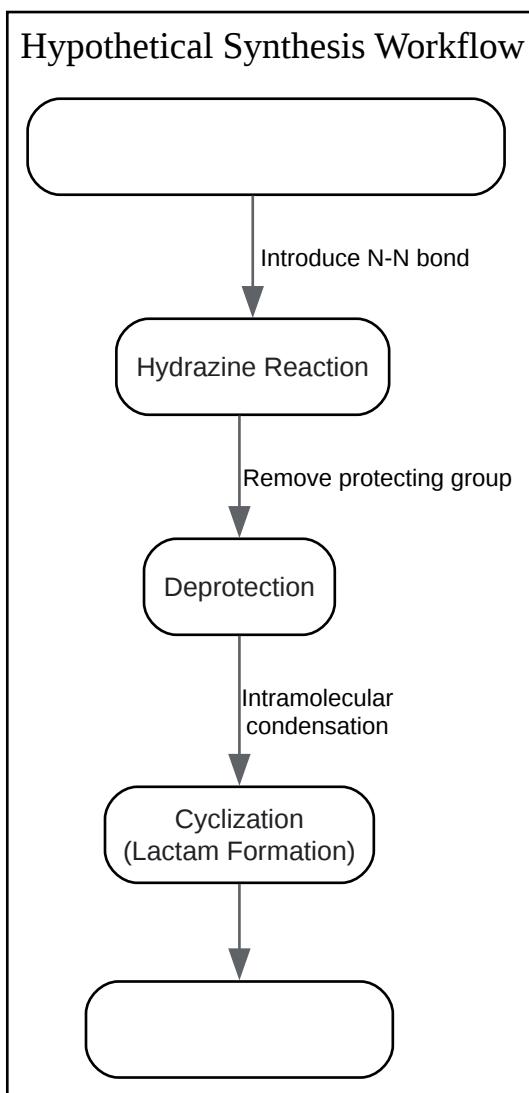
Chemical Structure and Identification

1-Aminopiperidin-2-one is a six-membered lactam ring with an amino group attached to the nitrogen atom of the amide functionality.

Systematic IUPAC Name: **1-aminopiperidin-2-one** Molecular Formula: C₅H₁₀N₂O^[1] Molecular Weight: 114.15 g/mol ^[1] CAS Registry Number: 31967-09-6^[1]

The chemical structure of **1-Aminopiperidin-2-one** is as follows:

Physicochemical Properties


Quantitative data for **1-Aminopiperidin-2-one** is sparse in peer-reviewed literature. The following table summarizes the predicted and available physical properties. It is crucial to recognize that some of these values are computational predictions and await experimental verification.

Property	Value	Source
Molecular Weight	114.15 g/mol	PubChem[1]
Boiling Point	207.7 °C at 760 mmHg	LookChem[2]
Density	1.123 g/cm ³	LookChem[2]
Refractive Index	1.508	LookChem[2]
Flash Point	79.4 °C	LookChem[2]
Vapor Pressure	0.222 mmHg at 25°C	LookChem[2]
LogP (predicted)	-0.6	PubChem[1]
Hydrogen Bond Donor Count	1	LookChem[2]
Hydrogen Bond Acceptor Count	2	LookChem[2]

Synthesis of 1-Aminopiperidin-2-one

A specific, detailed experimental protocol for the synthesis of **1-Aminopiperidin-2-one** is not readily available in the searched scientific literature. General synthetic strategies for piperidones often involve cyclization reactions of amino acids or their derivatives. One potential, though unverified, conceptual pathway could involve the cyclization of a suitably protected derivative of 5-hydrazinopentanoic acid.

The following diagram illustrates a generalized and hypothetical synthetic workflow for piperidone synthesis, which could be adapted for **1-Aminopiperidin-2-one**.

[Click to download full resolution via product page](#)

Caption: A generalized, hypothetical workflow for the synthesis of **1-Aminopiperidin-2-one**.

Spectral Data (Predicted)

No experimentally obtained NMR, IR, or Mass Spectra for **1-Aminopiperidin-2-one** have been identified in the available literature. Spectroscopic prediction tools can provide an estimation of the expected spectral features.

¹H NMR (Predicted):

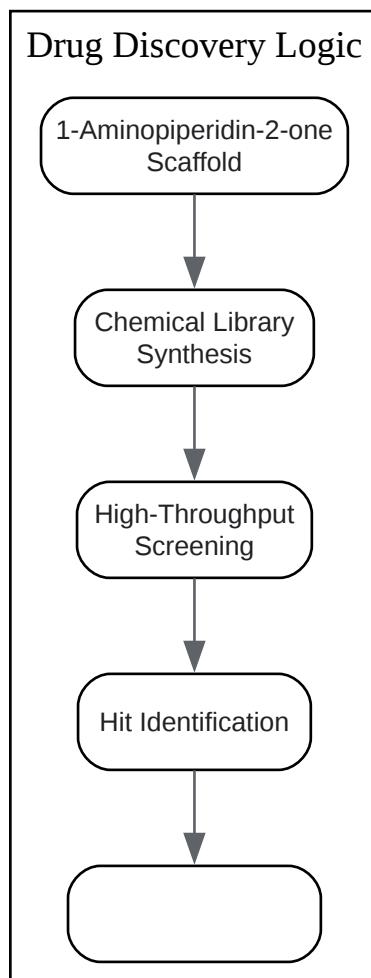
- Protons on the carbon adjacent to the carbonyl group (C3) would likely appear downfield (δ ~2.2-2.5 ppm).
- Protons on the carbon adjacent to the N-amino group (C6) would also be downfield (δ ~3.0-3.4 ppm).
- The remaining methylene protons (C4, C5) would likely appear as complex multiplets in the upfield region (δ ~1.7-2.1 ppm).
- The protons of the NH_2 group would appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

^{13}C NMR (Predicted):

- The carbonyl carbon (C2) would be the most downfield signal (δ ~170-175 ppm).
- The carbon adjacent to the N-amino group (C6) would be in the range of δ ~45-55 ppm.
- The other ring carbons would appear in the aliphatic region (δ ~20-35 ppm).

IR Spectroscopy (Predicted):

- A strong absorption band corresponding to the C=O stretch of the lactam would be expected around 1650-1680 cm^{-1} .
- N-H stretching vibrations from the primary amino group would be expected in the region of 3300-3500 cm^{-1} as two distinct bands.
- N-H bending vibrations would be observed around 1590-1650 cm^{-1} .
- C-H stretching vibrations of the methylene groups would appear just below 3000 cm^{-1} .


Biological Activity and Drug Development Potential

There is a significant lack of information regarding the biological activity, mechanism of action, and potential signaling pathway involvement of **1-Aminopiperidin-2-one** in the public domain. While the piperidine and piperidinone scaffolds are present in many biologically active

molecules, the specific contribution of the 1-amino substitution on the lactam nitrogen is uncharacterized.

Derivatives of aminopiperidines have been investigated for various therapeutic targets. For instance, aminopiperidine derivatives have been explored as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes and as calcitonin gene-related peptide (CGRP) receptor antagonists for migraine treatment. However, these studies focus on different isomers and substitution patterns.

The following diagram illustrates a general logical relationship in early-stage drug discovery where a novel scaffold like **1-aminopiperidin-2-one** might be evaluated.

[Click to download full resolution via product page](#)

Caption: A simplified logical workflow for the evaluation of a novel chemical scaffold.

Conclusion and Future Directions

1-Aminopiperidin-2-one remains a poorly characterized molecule. While its structure is known and some basic physicochemical properties have been predicted, a significant data gap exists concerning its synthesis, comprehensive spectral characterization, and biological activity. For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Future research should focus on:

- Development of a robust and reproducible synthetic protocol.
- Complete spectral characterization using NMR, IR, and mass spectrometry to confirm its structure and provide reference data.
- In vitro screening against a panel of biological targets to identify any potential therapeutic applications.

The information presented in this guide is based on the limited data available and should be used as a starting point for further investigation. Experimental validation of the predicted properties and exploration of the biological potential of **1-Aminopiperidin-2-one** are essential next steps in understanding the significance of this unique heterocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Aminopiperidin-2-one | C5H10N2O | CID 13345717 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 1-Aminopiperidin-2-one | lookchem [lookchem.com]
- To cite this document: BenchChem. [1-Aminopiperidin-2-one: A Technical Overview of a Niche Heterocycle]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1281985#1-aminopiperidin-2-one-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com